Lantadene C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lantadene C is a hepatotoxicant from Lantana camara var. aculeata.

科学研究应用

Anticancer Properties

Lantadene C has shown potential as an anticancer agent through various studies that highlight its effects on different cancer cell lines.

- Cell Viability and Apoptosis : Research indicates that this compound can induce cytotoxic effects in various cancer cell lines, including breast cancer cells (MDA-MB-231) and lung cancer cells (A549). For instance, this compound treatment led to significant reductions in cell viability and induced apoptosis, characterized by morphological changes and cell cycle arrest at the G0/G1 phase .

- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the generation of reactive oxygen species (ROS), leading to oxidative stress in cancer cells. This oxidative stress is linked to apoptosis and inhibition of cell proliferation .

Toxicological Studies

Despite its therapeutic potential, this compound is also associated with hepatotoxicity and other adverse effects, necessitating thorough toxicological evaluations.

- Sub-chronic Toxicity : A study conducted on guinea pigs revealed that prolonged exposure to this compound resulted in significant damage to the kidneys and liver. The study administered varying doses of lantadenes over 90 days, demonstrating dose-dependent toxicity characterized by weight loss, elevated liver enzymes, and histopathological changes .

- Pathophysiological Effects : The toxicological profile indicates that this compound can cause severe alterations in organ function and structure, highlighting the need for careful dosage considerations in therapeutic applications .

Pharmacological Applications

This compound's pharmacological applications extend beyond cancer treatment:

- Antioxidant Activity : Some studies have suggested that this compound possesses antioxidant properties, potentially aiding in the mitigation of oxidative stress-related diseases. This property is particularly relevant in the context of chronic inflammatory conditions where oxidative damage plays a critical role .

- Use in Traditional Medicine : Historically, extracts from Lantana camara, including those containing this compound, have been utilized in folk medicine for their anti-inflammatory properties. However, scientific validation of these traditional uses remains limited and requires further investigation .

Comparative Analysis of Lantadene Compounds

The following table summarizes the key differences among various lantadenes derived from Lantana camara:

| Compound | Primary Activity | Toxicity Level | Notable Effects |

|---|---|---|---|

| Lantadene A | Hepatotoxicity | High | Induces severe liver damage |

| Lantadene B | Anticancer | Moderate | Effective against breast cancer cells |

| This compound | Anticancer & Antioxidant | Moderate to High | Induces apoptosis; hepatotoxic effects noted |

| Lantadene D | Limited research available | Unknown | Less studied compared to A, B, and C |

Case Study 1: Anticancer Efficacy

A study demonstrated that this compound significantly inhibited the proliferation of MDA-MB-231 cells with an IC50 value indicating effective cytotoxicity at low concentrations. The study utilized flow cytometry to analyze cell cycle progression and apoptosis induction mechanisms .

Case Study 2: Toxicity Assessment

In a controlled experiment involving guinea pigs, sub-chronic administration of this compound revealed dose-dependent toxicity with significant histopathological changes observed in kidney tissues. The highest dose resulted in maximum lesions, underscoring the need for caution in therapeutic applications .

属性

CAS 编号 |

88034-27-9 |

|---|---|

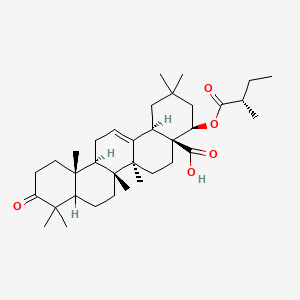

分子式 |

C35H54O5 |

分子量 |

554.8 g/mol |

IUPAC 名称 |

(4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h11,21,23-25,27H,10,12-20H2,1-9H3,(H,38,39)/t21-,23+,24?,25+,27+,32-,33+,34+,35-/m0/s1 |

InChI 键 |

KVXZSWTXYDUXID-FEWKVJOZSA-N |

SMILES |

CCC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |

手性 SMILES |

CC[C@H](C)C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |

规范 SMILES |

CCC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

22 beta-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid dihydrolantadene A lantadene C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。